2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one
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Overview
Description
2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-(benzenesulfonyl)benzyl chloride with 5-chloro-1,2-thiazol-3(2H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzenesulfonyl group and a thiazole ring makes it a versatile compound for various applications .
Biological Activity
The compound 2-{[4-(benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one (CAS Number: 114799-13-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3O2S, with a molecular weight of approximately 335.81 g/mol. The compound features a thiazole ring substituted with a benzenesulfonyl group, which is believed to contribute to its biological properties.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 335.81 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 682.0 ± 65.0 °C |
Melting Point | N/A |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The compound has shown varying degrees of activity against different bacterial species:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
Escherichia coli | 31.108 - 124.432 |
Enterococcus faecalis | 62.5 - 125 |
These results suggest that the compound has a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production pathways in bacteria .
Anticancer Activity
In addition to its antibacterial effects, the compound has been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study assessing the cytotoxic effects of the compound on breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 20 μM , indicating moderate efficacy in reducing cell viability . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this thiazole derivative is attributed to its interaction with cellular targets:
- Protein Synthesis Inhibition : The compound interferes with ribosomal function, leading to decreased protein synthesis.
- Nucleic Acid Synthesis Disruption : It affects DNA replication and transcription processes.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, contributing to its anticancer effects.
Properties
CAS No. |
918107-88-7 |
---|---|
Molecular Formula |
C16H12ClNO3S2 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
2-[[4-(benzenesulfonyl)phenyl]methyl]-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C16H12ClNO3S2/c17-15-10-16(19)18(22-15)11-12-6-8-14(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-10H,11H2 |
InChI Key |
ZOWDSUDTDMEMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
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